4-chlorobenzoic acid;N,N-diethylethanamine
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Overview
Description
4-Chlorobenzoic acid;N,N-diethylethanamine is a compound that combines the properties of 4-chlorobenzoic acid and N,N-diethylethanamine. 4-Chlorobenzoic acid is an organic compound with the molecular formula ClC₆H₄CO₂H. It is a white solid that is soluble in some organic solvents and in aqueous base . N,N-diethylethanamine, also known as diethylamine, is a secondary amine with the formula (C₂H₅)₂NH. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chlorobenzoic acid is typically prepared by the oxidation of 4-chlorotoluene . The reaction involves the use of oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions. The reaction is carried out at elevated temperatures to ensure complete oxidation of the methyl group to a carboxylic acid group.
N,N-diethylethanamine can be synthesized by the alkylation of ammonia or primary amines with ethyl halides. The reaction is usually carried out in the presence of a base such as sodium hydroxide (NaOH) to neutralize the hydrogen halide formed during the reaction.
Industrial Production Methods
Industrial production of 4-chlorobenzoic acid involves the large-scale oxidation of 4-chlorotoluene using industrial oxidizing agents. The process is optimized to ensure high yield and purity of the product. N,N-diethylethanamine is produced industrially by the reaction of ethanol with ammonia in the presence of a catalyst such as alumina or silica.
Chemical Reactions Analysis
Types of Reactions
4-Chlorobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: Further oxidation can convert 4-chlorobenzoic acid to 4-chlorobenzaldehyde.
Reduction: Reduction of 4-chlorobenzoic acid can yield 4-chlorobenzyl alcohol.
Substitution: The chlorine atom in 4-chlorobenzoic acid can be substituted with other groups through nucleophilic substitution reactions.
N,N-diethylethanamine participates in reactions such as:
Alkylation: It can be alkylated to form tertiary amines.
Acylation: It reacts with acyl chlorides to form amides.
Condensation: It can undergo condensation reactions with carbonyl compounds to form imines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: Sodium hydroxide (NaOH), potassium hydroxide (KOH).
Major Products Formed
4-Chlorobenzaldehyde: Formed by the oxidation of 4-chlorobenzoic acid.
4-Chlorobenzyl Alcohol: Formed by the reduction of 4-chlorobenzoic acid.
Amides: Formed by the acylation of N,N-diethylethanamine.
Scientific Research Applications
4-Chlorobenzoic acid and N,N-diethylethanamine have various applications in scientific research:
Chemistry: Used as intermediates in the synthesis of other organic compounds.
Biology: 4-Chlorobenzoic acid is used in studies involving the degradation of indomethacin by bacteria.
Medicine: N,N-diethylethanamine is used in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-chlorobenzoic acid involves its ability to undergo various chemical reactions, such as oxidation and substitution, which allow it to participate in the synthesis of other compounds. N,N-diethylethanamine acts as a nucleophile in many reactions, allowing it to form bonds with electrophilic centers in other molecules.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzaldehyde: Similar in structure but with an aldehyde group instead of a carboxylic acid group.
4-Chlorobenzyl Alcohol: Similar in structure but with a hydroxyl group instead of a carboxylic acid group.
Benzoic Acid: Similar in structure but without the chlorine atom.
Uniqueness
4-Chlorobenzoic acid is unique due to the presence of the chlorine atom, which makes it more reactive in nucleophilic substitution reactions compared to benzoic acid. N,N-diethylethanamine is unique due to its secondary amine structure, which allows it to participate in a wide range of chemical reactions.
Properties
CAS No. |
89423-21-2 |
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Molecular Formula |
C13H20ClNO2 |
Molecular Weight |
257.75 g/mol |
IUPAC Name |
4-chlorobenzoic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C7H5ClO2.C6H15N/c8-6-3-1-5(2-4-6)7(9)10;1-4-7(5-2)6-3/h1-4H,(H,9,10);4-6H2,1-3H3 |
InChI Key |
XWZDRRDWEVFLQO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.C1=CC(=CC=C1C(=O)O)Cl |
Origin of Product |
United States |
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